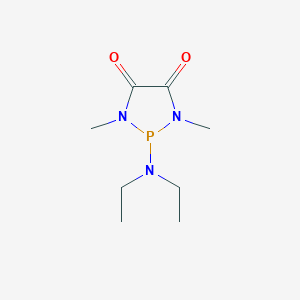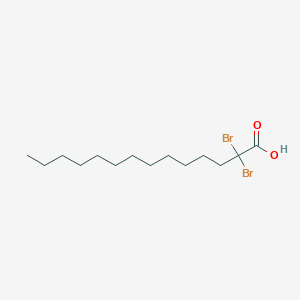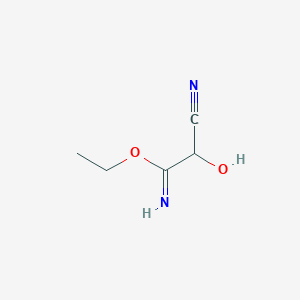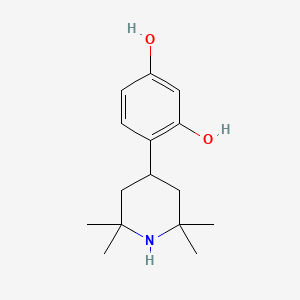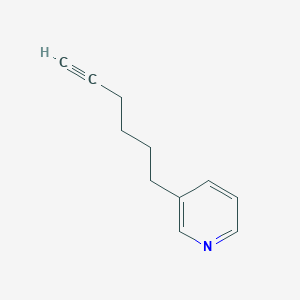
Pyridine, 3-(5-hexynyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 3-(5-hexynyl)-: is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−). Pyridine derivatives are significant in various fields due to their unique chemical properties and applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions:
Condensation of 1,5-dicarbonyl Compounds: This method involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation.
Hantzsch Pyridine Synthesis: This method involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia.
Industrial Production Methods:
Fractional Distillation: Pyridine can be obtained from coal tar through fractional distillation.
Catalytic Reactions: Industrial synthesis of pyridine derivatives often involves catalytic reactions, such as the vapor-phase catalytic reaction of acetylene and ammonia.
化学反応の分析
Types of Reactions:
Oxidation: Pyridine derivatives can undergo oxidation reactions to form pyridine-N-oxides.
Reduction: Pyridine derivatives can be reduced to form piperidine derivatives.
Substitution: Pyridine derivatives can undergo electrophilic substitution reactions, such as bromination and sulfonation.
Common Reagents and Conditions:
Oxidation: Peracetic acid is commonly used for the oxidation of pyridine derivatives.
Reduction: Hydrogenation reactions typically use catalysts such as palladium or platinum.
Substitution: Bromination reactions use bromine, while sulfonation reactions use fuming sulfuric acid in the presence of mercury(II) ions.
Major Products:
Pyridine-N-oxide: Formed from the oxidation of pyridine derivatives.
Piperidine Derivatives: Formed from the reduction of pyridine derivatives.
Bromopyridine and Pyridine-Sulfonic Acid: Formed from bromination and sulfonation reactions, respectively.
科学的研究の応用
Chemistry: Pyridine derivatives are used as building blocks in organic synthesis. They serve as ligands in coordination chemistry and are used in the synthesis of various heterocyclic compounds .
Biology: Pyridine derivatives are used in the study of enzyme mechanisms and as probes for biological systems. They are also used in the synthesis of biologically active molecules .
Medicine: Pyridine derivatives are found in many pharmaceuticals, including antihistamines, antimalarials, and anticancer agents. Their unique chemical properties make them valuable in drug design and development .
Industry: Pyridine derivatives are used in the production of agrochemicals, such as herbicides and insecticides. They are also used in the manufacture of dyes, rubber chemicals, and other industrial products .
作用機序
The mechanism of action of pyridine derivatives involves their interaction with various molecular targets, such as enzymes and receptors. Pyridine derivatives can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of protein-protein interactions. The specific mechanism depends on the structure of the pyridine derivative and its target .
類似化合物との比較
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms in the ring.
Pyrrole: A five-membered aromatic heterocycle with one nitrogen atom in the ring.
Quinoline: A fused bicyclic aromatic compound with a benzene ring fused to a pyridine ring.
Uniqueness of Pyridine, 3-(5-hexynyl)-: Pyridine, 3-(5-hexynyl)- is unique due to the presence of the hexynyl group, which imparts distinct chemical properties and reactivity. This compound can participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, making it valuable in the synthesis of complex molecules .
特性
CAS番号 |
91131-91-8 |
|---|---|
分子式 |
C11H13N |
分子量 |
159.23 g/mol |
IUPAC名 |
3-hex-5-ynylpyridine |
InChI |
InChI=1S/C11H13N/c1-2-3-4-5-7-11-8-6-9-12-10-11/h1,6,8-10H,3-5,7H2 |
InChIキー |
ZPNMIJROKNJXFS-UHFFFAOYSA-N |
正規SMILES |
C#CCCCCC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



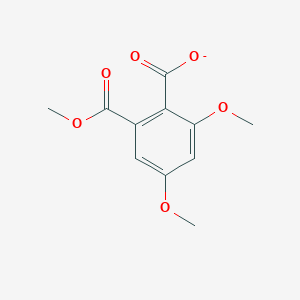
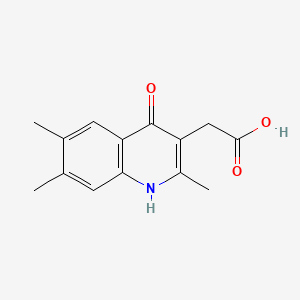
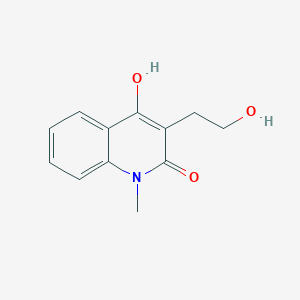

![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}pentanamide](/img/structure/B14369286.png)
![{2-[(Pyridine-3-carbonyl)amino]phenyl}acetic acid](/img/structure/B14369296.png)
